molecular formula C6H7N3O2 B12924764 N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide CAS No. 88259-94-3

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide

Cat. No.: B12924764
CAS No.: 88259-94-3
M. Wt: 153.14 g/mol
InChI Key: IVLNCASYHWUJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is a chemical compound with a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the reaction of appropriate pyridazinone derivatives with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acetylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydropyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different functional groups attached to the pyridazinone core.

Scientific Research Applications

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole)acetamide: A compound with a similar core structure but different functional groups.

    6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: Compounds with a pyrimidine core structure and similar biological activities.

Uniqueness

N-(6-Oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific pyridazinone core structure, which imparts distinct chemical and biological properties

Properties

CAS No.

88259-94-3

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(6-oxo-1H-pyridazin-3-yl)acetamide

InChI

InChI=1S/C6H7N3O2/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10)

InChI Key

IVLNCASYHWUJEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.